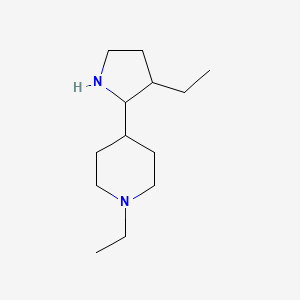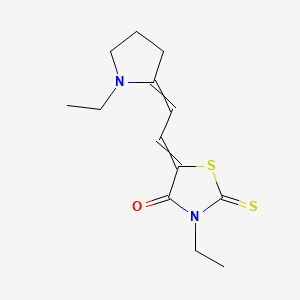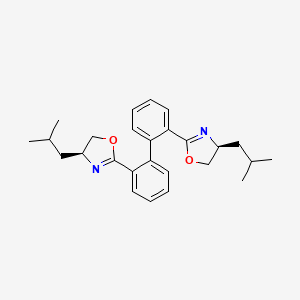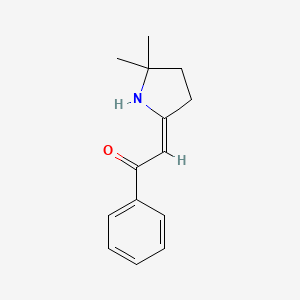
1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine involves several steps, starting from readily available precursors. One common method involves the reaction of piperidine with ethyl-substituted pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of neurological disorders and other medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may exhibit similar reactivity and applications.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-ethyl-4-(3-ethylpyrrolidin-2-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-3-11-5-8-14-13(11)12-6-9-15(4-2)10-7-12/h11-14H,3-10H2,1-2H3 |
InChI Key |
MOUFRUAZVSDGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2CCN(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)




